molecular formula C14H11N3O3S3 B2979053 (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)propanamide CAS No. 682783-92-2

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)propanamide

Cat. No.: B2979053
CAS No.: 682783-92-2
M. Wt: 365.44
InChI Key: QLTDSWVCDLRSCT-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)propanamide” is a thioxothiazolidinone derivative featuring a furan-2-ylmethylene substituent at the 5-position of the thiazolidinone ring and a propanamide linker connected to a thiazol-2-yl group. Its core structure includes a thioxothiazolidinone moiety, known for its electron-rich sulfur atoms and keto-enol tautomerism, which may contribute to diverse biological activities such as antimicrobial, anticancer, or enzyme inhibitory effects .

Properties

IUPAC Name

3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S3/c18-11(16-13-15-4-7-22-13)3-5-17-12(19)10(23-14(17)21)8-9-2-1-6-20-9/h1-2,4,6-8H,3,5H2,(H,15,16,18)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTDSWVCDLRSCT-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)propanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data in tables and figures.

Chemical Structure and Properties

The molecular formula of the compound is C16H13N3O3S2C_{16}H_{13}N_3O_3S_2, with a molecular weight of approximately 359.42 g/mol. The structure includes a furan ring, a thioxothiazolidinone moiety, and a thiazole group, which contribute to its diverse biological activities.

Structural Formula

 E 3 5 furan 2 ylmethylene 4 oxo 2 thioxothiazolidin 3 yl N thiazol 2 yl propanamide\text{ E 3 5 furan 2 ylmethylene 4 oxo 2 thioxothiazolidin 3 yl N thiazol 2 yl propanamide}

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study reported that related thiazolidinone derivatives demonstrated antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis , with Minimum Inhibitory Concentration (MIC) values ranging from 16–32 mg/ml .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For example, thiazolidinone derivatives have been tested for their antiproliferative effects on human cancer cell lines, including leukemia cells. Results indicated moderate to strong antiproliferative activity in a dose-dependent manner, with IC50 values ranging from 7.0 to 20.3 µM against various cancer cell lines such as A549, PC-3, and HepG2 .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AA54915.0Induction of apoptosis
Compound BPC-310.5Inhibition of cell cycle progression
Compound CHepG220.0Modulation of signaling pathways

Enzymatic Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it was tested against serine proteases associated with viral infections and bacterial processes. Inhibitory activity was observed against the NS2B-NS3 protease of the Dengue virus, suggesting potential as an antiviral agent .

Case Study 1: Antimicrobial Efficacy

In a study by Zvarec et al., the antibacterial properties of thiazolidinone derivatives were evaluated against gram-positive bacteria. The results indicated that certain compounds exhibited strong antibacterial activity, making them candidates for further development as antimicrobial agents .

Case Study 2: Anticancer Potential

Mendgen et al. investigated the anticancer effects of several thiazolidinone derivatives on Plasmodium falciparum strains. The study highlighted the cytotoxicity of these compounds against cancer cell lines, reinforcing their potential as therapeutic agents in oncology .

The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets within cells. This interaction may inhibit key enzymes involved in cell proliferation and survival pathways, leading to increased apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The pyridin-2-yl analog () shares a nearly identical backbone with the target compound but replaces thiazole with pyridine. The 4-methylbenzylidene derivative () features a lipophilic benzylidene group, which may enhance membrane permeability compared to the furan-based target compound . Quinazolinone-thioacetamide hybrids () incorporate bulkier aromatic systems (e.g., phenylquinazolinone), likely increasing molecular rigidity and melting points (e.g., 315.5°C for compound 8 in ) .

Synthetic Yields: Quinazolinone derivatives () exhibit variable yields (68–91%), suggesting that electron-withdrawing groups (e.g., sulfamoylphenyl) improve reaction efficiency . The target compound’s synthetic pathway may benefit from similar optimizations.

Pharmacological Potential: Thiazole-oxoindole hybrids () demonstrate the pharmacological relevance of thioxothiazolidinone scaffolds, though specific activities for the target compound remain unconfirmed . Tools like SimilarityLab () enable rapid exploration of structure-activity relationships (SAR) and target prediction, emphasizing the importance of substituent diversity in drug design .

Functional Group Impact on Bioactivity

  • Thiazole vs. Thiadiazole : The thiadiazole ring in ’s compound introduces additional nitrogen atoms, which may enhance interactions with metal ions or polar residues in enzyme active sites compared to the thiazole in the target compound .
  • Furan vs. Benzylidene : The furan ring’s oxygen atom (target compound) could engage in hydrogen bonding, whereas the 4-methylbenzylidene group () may prioritize hydrophobic interactions .

Methodological Considerations

  • Similarity Analysis : Computational tools like SimilarityLab () are critical for identifying commercially available analogs and predicting off-target effects, streamlining the comparison of heterocyclic derivatives .
  • Spectral Characterization: NMR and mass spectrometry () remain standard for confirming structural integrity in thioxothiazolidinone derivatives, ensuring accurate comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.